

Spectroscopic Profile of 2',6'-Dichloro-3'-fluoroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2',6'-Dichloro-3'-fluoroacetophenone

Cat. No.: B032307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical compound **2',6'-Dichloro-3'-fluoroacetophenone**. Due to the limited availability of experimentally-derived public data, this document presents a combination of expected spectral characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Compound Overview

2',6'-Dichloro-3'-fluoroacetophenone is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} Its chemical structure, characterized by a halogenated phenyl ring attached to a ketone functional group, makes it a versatile building block in medicinal chemistry.

Table 1: General Properties of 2',6'-Dichloro-3'-fluoroacetophenone

Property	Value	Reference
CAS Number	290835-85-7	[3][4][5]
Molecular Formula	C ₈ H ₅ Cl ₂ FO	[3][6]
Molecular Weight	207.03 g/mol	[3][4]
Appearance	Colorless to light yellow liquid	[3][7]
Boiling Point	255 °C	[4][6]
Density	1.403 g/mL at 25 °C	[4]
Refractive Index	1.529 (at 20 °C)	[4]

Predicted and Expected Spectral Data

While specific, experimentally verified spectral data for **2',6'-Dichloro-3'-fluoroacetophenone** is not widely available in public databases, the following tables outline the predicted and expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables predict the ¹H and ¹³C NMR spectral data for **2',6'-Dichloro-3'-fluoroacetophenone**.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~2.6	Singlet	3H	-CH ₃ (Acetyl group)
~7.1 - 7.3	Doublet of doublets	1H	Aromatic CH
~7.4 - 7.6	Doublet of doublets	1H	Aromatic CH

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~30	-CH ₃ (Acetyl group)
~115 - 140	Aromatic carbons
~155 - 160 (d, J≈250 Hz)	C-F
~195	C=O (Ketone)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2',6'-Dichloro-3'-fluoroacetophenone** is expected to exhibit characteristic absorption bands for its ketone and aromatic functionalities. A product specification from a commercial supplier notes the availability of an authentic infrared spectrum, though the data is not publicly shared.[\[3\]](#)

Table 4: Expected IR Absorption Bands

Frequency (cm ⁻¹)	Bond	Functional Group
~3100 - 3000	C-H stretch	Aromatic
~1700	C=O stretch	Ketone
~1600 - 1450	C=C stretch	Aromatic ring
~1200 - 1000	C-F stretch	Aryl fluoride
~800 - 600	C-Cl stretch	Aryl chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Expected Mass Spectrometry Data

m/z	Interpretation
206	$[M]^+$ (with $^{35}\text{Cl}_2$)
208	$[M+2]^+$ (with one ^{35}Cl and one ^{37}Cl)
210	$[M+4]^+$ (with $^{37}\text{Cl}_2$)
191	$[M - \text{CH}_3]^+$
163	$[M - \text{CH}_3\text{CO}]^+$

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to obtain the spectral data for **2',6'-Dichloro-3'-fluoroacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2',6'-Dichloro-3'-fluoroacetophenone** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm diameter)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2',6'-Dichloro-3'-fluoroacetophenone** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and transfer it into a clean, dry vial.

- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
- Gently vortex the mixture until the sample is completely dissolved.
- Using a pipette, transfer the solution into an NMR tube.
- Instrument Setup:
 - Place the NMR tube into the spectrometer's spinner turbine.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2',6'-Dichloro-3'-fluoroacetophenone** sample

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or other suitable solvent for cleaning

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of the liquid **2',6'-Dichloro-3'-fluoroacetophenone** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the IR spectrum of the sample over a range of 4000-400 cm^{-1} .
- Data Processing and Cleaning:
 - The instrument software will automatically perform a background correction.
 - Label the significant peaks in the spectrum.
 - Thoroughly clean the ATR crystal with a soft cloth or wipe moistened with isopropanol and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **2',6'-Dichloro-3'-fluoroacetophenone** sample
- Volatile organic solvent (e.g., methanol or acetonitrile)

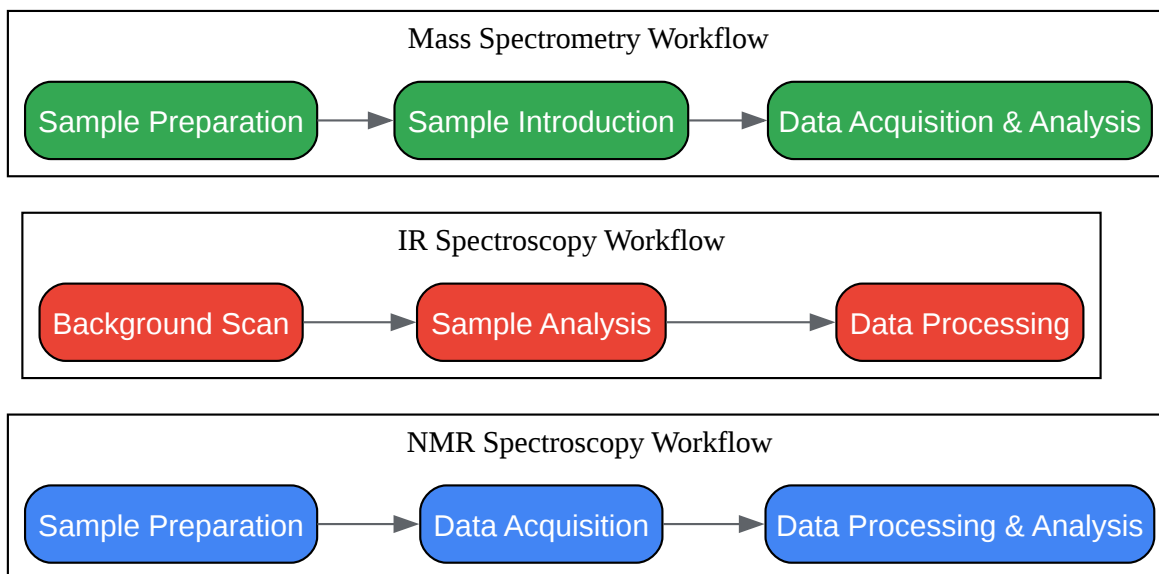
- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Vials and syringes

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **2',6'-Dichloro-3'-fluoroacetophenone** in a volatile organic solvent.
- Instrument Setup:
 - Set the appropriate parameters for the mass spectrometer, including the ionization method (EI), mass range, and detector settings.
- Sample Introduction:
 - Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Data Acquisition:
 - The instrument will vaporize the sample, ionize the molecules, and separate the resulting ions based on their mass-to-charge ratio.
 - The detector will record the abundance of each ion.
- Data Analysis:
 - Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
 - Correlate the fragmentation pattern with the structure of the molecule.

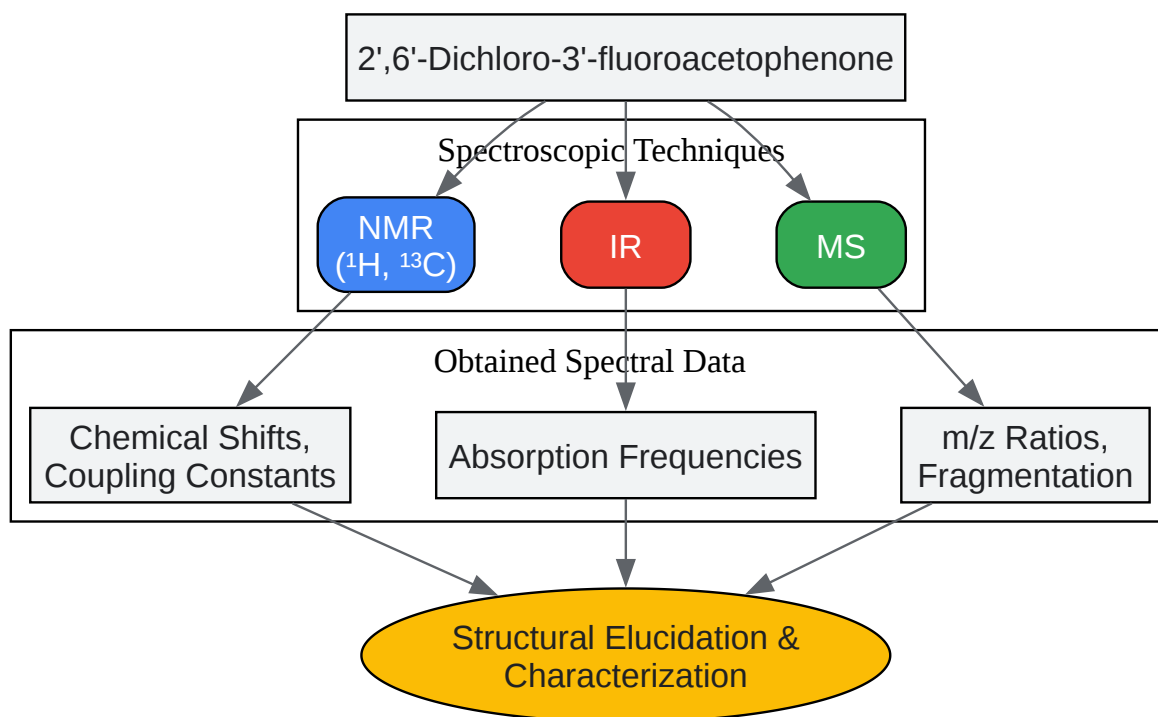
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.



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Caption: Integration of spectral data for structural characterization.

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